molecular formula C12H18ClN3O B1477025 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine CAS No. 2097955-76-3

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine

Cat. No.: B1477025
CAS No.: 2097955-76-3
M. Wt: 255.74 g/mol
InChI Key: AFINHHSTWKXMIU-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine is a chemical compound that belongs to the class of pyrazines. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a pyrazine ring substituted with a chloro group and a piperidine ring, which is further substituted with a methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized by reacting 2-methoxyethylamine with a suitable piperidine precursor under controlled conditions.

    Substitution Reaction: The piperidine intermediate is then reacted with 2-chloropyrazine in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The methoxyethyl group can be hydrolyzed to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

Scientific Research Applications

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine involves its interaction with specific molecular targets. The chloro and piperidine groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(4-(2-hydroxyethyl)piperidin-1-yl)pyrazine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    2-Chloro-3-(4-(2-ethoxyethyl)piperidin-1-yl)pyrazine: Similar structure but with an ethoxyethyl group.

Uniqueness

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-chloro-3-[4-(2-methoxyethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-17-9-4-10-2-7-16(8-3-10)12-11(13)14-5-6-15-12/h5-6,10H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFINHHSTWKXMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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